molecular formula C10H13BFNO2 B14085653 (6-Cyclopentyl-2-fluoropyridin-3-yl)boronic acid

(6-Cyclopentyl-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B14085653
M. Wt: 209.03 g/mol
InChI Key: VMYUWYSJYYEYDA-UHFFFAOYSA-N
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Description

(6-Cyclopentyl-2-fluoropyridin-3-yl)boronic acid is a boronic acid derivative that features a cyclopentyl group and a fluorine atom attached to a pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopentyl-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopentyl-2-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(6-Cyclopentyl-2-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Cyclopentyl-2-fluoropyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Cyclopentyl-2-fluoropyridin-3-yl)boronic acid is unique due to the presence of the cyclopentyl group, which can influence its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other similar boronic acids and can lead to different applications and outcomes in synthetic chemistry.

Properties

Molecular Formula

C10H13BFNO2

Molecular Weight

209.03 g/mol

IUPAC Name

(6-cyclopentyl-2-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C10H13BFNO2/c12-10-8(11(14)15)5-6-9(13-10)7-3-1-2-4-7/h5-7,14-15H,1-4H2

InChI Key

VMYUWYSJYYEYDA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2CCCC2)F)(O)O

Origin of Product

United States

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